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molecular formula C12H13ClFN B8332297 3-(4-Chlorobutyl)-5-fluoro-1H-indole

3-(4-Chlorobutyl)-5-fluoro-1H-indole

Cat. No. B8332297
M. Wt: 225.69 g/mol
InChI Key: XWKXQKUUXBPOEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07074796B2

Procedure details

from 6-chlorohexan-1-ol and 4-fluorophenylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]O.Cl.[F:10][C:11]1[CH:16]=[CH:15][C:14]([NH:17]N)=[CH:13][CH:12]=1>>[Cl:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]1[C:15]2[C:14](=[CH:13][CH:12]=[C:11]([F:10])[CH:16]=2)[NH:17][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCCCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.FC1=CC=C(C=C1)NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClCCCCC1=CNC2=CC=C(C=C12)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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